![molecular formula C13H12ClNO2S B1211140 Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate CAS No. 20287-70-1](/img/structure/B1211140.png)
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate involves efficient methods yielding novel compounds. A study describes the synthesis of related ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines, using ethyl chloroacetate as an alkylating agent and NaH as a base in THF (Babar et al., 2017). Another approach for synthesizing similar thiazole derivatives involves reactions of benzothiazole and ethyl bromocyanoacetate with indole derivatives, yielding novel compounds in good yields (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various methods, including X-ray diffraction. For example, the crystal structure of a closely related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl]acetate, was determined, revealing significant stabilization by intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002).
Chemical Reactions and Properties
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate and its derivatives exhibit diverse chemical behaviors and properties. These compounds have shown high percentage inhibition towards enzymes such as α-glucosidase and β-glucosidase, indicating potential biological activity (Babar et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability, have been evaluated through methods like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). A study on a related compound found it to be stable above 249.8°C, indicating good thermal stability (El Foujji et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding modes, have been explored through molecular docking and spectral analysis. Compounds in this category have demonstrated bonding modes to enzymes' active sites via amino and acetate groups, suggesting specific interactions contributing to their biological activities (Babar et al., 2017).
Scientific Research Applications
1. Enzyme Inhibition Studies
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate has been synthesized and its potential as an enzyme inhibitor was studied. Specifically, it showed high inhibition towards α-glucosidase and β-glucosidase enzymes. In one study, a related compound demonstrated a higher inhibition towards α-glucosidase compared to the standard drug acarbose, indicating potential therapeutic applications (Babar et al., 2017).
2. Antimicrobial Activities
Several studies have explored the antimicrobial potential of compounds related to Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. These compounds have been tested against various bacterial and fungal strains, demonstrating promising antimicrobial properties. For instance, one study synthesized new quinazolines, including a derivative of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, and found them to exhibit potential antimicrobial activities (Desai et al., 2007).
3. Synthesis and Characterization of Derivatives
Research has also focused on the synthesis and characterization of various derivatives of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. These studies provide valuable insights into the chemical properties and potential applications of these derivatives in different fields, including medicinal chemistry. For example, one study synthesized thiazole derivatives and evaluated their antimicrobial activities, contributing to the understanding of this compound's potential uses (Wardkhan et al., 2008).
Future Directions
Thiazole derivatives, including Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, continue to be a focus of research due to their diverse biological activities . Future research may focus on exploring new synthesis methods, understanding the mechanisms of action, and developing applications in various fields such as medicine and agriculture.
properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDNBASRFGRNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174154 | |
Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate | |
CAS RN |
20287-70-1 | |
Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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